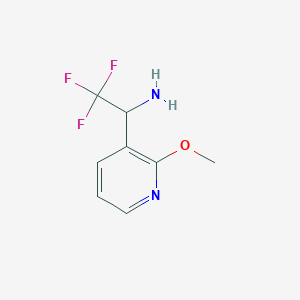

2,2,2-Trifluoro-1-(2-methoxypyridin-3-YL)ethanamine

Description

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is a fluorinated ethylamine derivative featuring a trifluoromethyl group and a substituted pyridine ring. The compound’s molecular formula is inferred as C₉H₁₀F₃N₂O, with a molecular weight of 234.19 g/mol. The 2-methoxy group on the pyridine ring likely enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, traits common in bioactive molecules .

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine |

InChI |

InChI=1S/C8H9F3N2O/c1-14-7-5(3-2-4-13-7)6(12)8(9,10)11/h2-4,6H,12H2,1H3 |

InChI Key |

VIAPWCSRYFAYGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine typically involves the reaction of 2-methoxypyridine with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable amine to introduce the trifluoromethyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine is a chemical compound with a trifluoromethyl group and a methoxypyridinyl moiety attached to an ethanamine backbone. It has a molecular formula of C8H9F3N2O . The presence of three fluorine atoms contributes to its unique physical and chemical properties, and the trifluoromethyl group enhances lipophilicity, which may affect its biological interactions and stability.

Synthesis

The synthesis of this compound typically involves several steps, with industrial production methods using optimized reaction conditions to ensure high yield and purity. Techniques like high-performance liquid chromatography are often used for quality control.

Reactions

Common reagents for reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

Potential Applications

Research suggests that this compound may interact with various biological targets. The methoxypyridinyl group may facilitate hydrogen bonding with proteins or enzymes, influencing biochemical pathways. Studies are ongoing to explore its pharmacological properties, including potential therapeutic applications in medicine.

Structural Features and Reactivity

The uniqueness of this compound lies in the specific positioning of its functional groups, which influences its chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances stability and interaction potential with other molecules, making it a valuable candidate for further research and application development.

Comparison with Similar Compounds

The table below shows a comparison of this compound with similar compounds:

| Compound Name | Structural Features |

|---|---|

| 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethanamine | Similar trifluoromethyl and methoxypyridinyl groups |

| 2,2,2-Trifluoro-1-(4-methoxypyridin-2-yl)ethanamine | Variation in the position of methoxy group |

| 3-Methoxypyridin-4-amine | Lacks trifluoromethyl group; different reactivity |

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-methoxypyridin-3-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

A. Aromatic Ring Modifications

- Pyridine vs. Phenyl : The target compound’s 2-methoxypyridin-3-yl group introduces nitrogen heteroatom effects, such as altered hydrogen-bonding capacity and polarity compared to phenyl analogs like 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine . Pyridine rings may enhance binding to enzymes or receptors with polar active sites.

- Methoxy Position : The 2-methoxy group on the pyridine ring creates steric hindrance and electronic effects distinct from 3- or 4-methoxy substituents in phenyl analogs (e.g., ). This positioning could influence metabolic stability or target engagement .

B. Pharmacological Profile

- Sigma Receptor Affinity : While direct data for the target compound are lacking, structurally related N-alkylpiperidine derivatives (e.g., compound 29 in ) exhibit high σ1 receptor affinity (Ki = 1.2 nM), suggesting that trifluoroethylamine scaffolds are potent ligands for neurological targets .

- Metabolic Stability: The trifluoromethyl group in all analogs resists oxidative metabolism, extending half-life compared to non-fluorinated ethylamines.

Biological Activity

2,2,2-Trifluoro-1-(2-methoxypyridin-3-YL)ethanamine is a fluorinated compound with notable biological activity. Its unique structure, characterized by a trifluoromethyl group and a methoxypyridinyl moiety, enhances its lipophilicity and potential interactions with biological systems. This article explores the compound's biological activities, including its pharmacological properties and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula: CHFNO

- Molecular Weight: 206.17 g/mol

- CAS Number: 1060807-17-1

The trifluoromethyl group significantly influences the compound's stability and reactivity, potentially affecting its interactions with various biological targets .

Research indicates that this compound may interact with specific proteins or enzymes through hydrogen bonding facilitated by the methoxypyridinyl group. This interaction could influence several biochemical pathways, including those related to cell signaling and metabolism.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have shown that it exhibits antiproliferative activity against various cancer cell lines:

| Cell Line | IC (μM) |

|---|---|

| HCT116 (Colon Cancer) | 0.52 |

| MCF-7 (Breast Cancer) | 0.75 |

| U87 MG (Glioblastoma) | 0.49 |

| A549 (Lung Cancer) | 0.43 |

These results suggest that the compound may inhibit tumor growth by targeting critical signaling pathways such as PI3K/Akt .

Other Biological Activities

In addition to its anticancer properties, preliminary research suggests that this compound may possess antibacterial and antifungal activities. The presence of the methoxypyridinyl moiety is believed to enhance these biological effects by improving solubility and membrane permeability .

Study 1: Antiproliferative Activity

A study conducted on various synthesized derivatives of pyridine-containing compounds demonstrated that those with similar structural features to this compound exhibited significant antiproliferative effects against multiple cancer cell lines. The study concluded that modifications at the 2-position of the pyridine ring could enhance anticancer activity .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action of this compound in cancer cells. It was found that treatment with this compound led to decreased phosphorylation of Akt, indicating inhibition of the PI3K/Akt signaling pathway. This finding supports its potential role as a therapeutic agent in cancer treatment .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoro-1-(2-methoxypyridin-3-yl)ethanamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via reductive amination of 2-methoxypyridine-3-carbaldehyde with 2,2,2-trifluoroethylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Alternatively, nucleophilic substitution of a trifluoromethylated precursor with 3-amino-2-methoxypyridine may be employed. Optimization involves adjusting solvent polarity (THF or ethanol), temperature (60–80°C), and catalyst loading to improve yield .

- Characterization : Post-synthesis, confirm structure via -NMR (e.g., δ 3.9 ppm for methoxy group, δ 8.2–8.5 ppm for pyridine protons) and -NMR (δ -70 to -75 ppm for CF) .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

- Purity Criteria : Commercial batches typically report ≥95% purity (HPLC), with residual solvents (e.g., DCM, THF) limited to <0.1% (GC-MS) .

- Analytical Workflow :

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8–10 min .

- LC-MS : Confirm molecular ion [M+H] at m/z 235.1 (calculated for CHFNO) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (N/Ar) at -20°C in amber vials to prevent degradation via hydrolysis or photolysis. For long-term storage (>6 months), lyophilize and seal under vacuum .

Advanced Research Questions

Q. How can enantiomers of this compound be resolved, and what chiral analytical methods are suitable?

- Enantiomer Separation : Use chiral HPLC with columns like Chiralpak IA or IB and hexane/isopropanol (80:20) mobile phase. Alternatively, synthesize diastereomeric salts with (+)- or (-)-di-p-toluoyltartaric acid .

- Circular Dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra (e.g., 220–250 nm Cotton effects) to computational models (TD-DFT) .

Q. What strategies are effective in studying its pharmacological activity, given structural analogs?

- Structure-Activity Relationship (SAR) : Replace the 2-methoxypyridine moiety with other heterocycles (e.g., 3-methoxyphenyl, ) to assess binding affinity changes.

- In Vitro Assays : Test inhibition of kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization or radioligand binding. Include positive controls (e.g., known inhibitors) and dose-response curves (IC determination) .

Q. How can stability under physiological conditions be evaluated to inform in vivo studies?

- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) or human plasma at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Major metabolites (e.g., demethylated pyridine derivatives) can be identified via LC-MS/MS .

Q. How to address contradictions in crystallographic data vs. computational modeling?

- Crystallography : Refine single-crystal X-ray data using SHELXL ( ). Compare bond lengths/angles (e.g., C-F: 1.32–1.35 Å) to DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects .

- Validation : Cross-check NMR chemical shifts with computed / shifts (GIAO method) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.